cis-2-Aminocyclopropanecarboxylic acid

Description

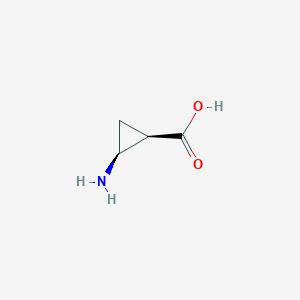

cis-2-Aminocyclopropanecarboxylic acid: is a non-proteinogenic amino acid that has garnered significant interest in various scientific fields This compound is characterized by its cyclopropane ring, which imparts unique chemical and biological properties

Properties

Molecular Formula |

C4H7NO2 |

|---|---|

Molecular Weight |

101.10 g/mol |

IUPAC Name |

(1R,2S)-2-aminocyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m1/s1 |

InChI Key |

LHKAUBTWBDZARW-GBXIJSLDSA-N |

Isomeric SMILES |

C1[C@H]([C@H]1N)C(=O)O |

Canonical SMILES |

C1C(C1N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: γ-substituted amino acid derivatives undergo intramolecular cyclization to form the cyclopropane ring.

Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.

Industrial Production Methods: While specific industrial production methods for cis-2-Aminocyclopropanecarboxylic acid are not extensively documented, the methods mentioned above are scalable and can be adapted for industrial synthesis.

Chemical Reactions Analysis

1.2. Cobalt(II)-Catalyzed Asymmetric Cyclopropanation

A Co(II)-metalloradical system enables asymmetric cyclopropanation of dehydroaminocarboxylates with α-aryldiazomethanes. Using a chiral D₂-symmetric amidoporphyrin ligand, this method achieves 85–95% yields and >95% enantiomeric excess (ee) , favoring Z-diastereomers .

Table 2: Co(II)-Catalyzed Cyclopropanation Performance

| Substrate | Yield (%) | ee (%) | Diastereoselectivity (Z:E) |

|---|---|---|---|

| 4-MeO-C₆H₄-CHN₂ | 92 | 98 | 19:1 |

| 4-Cl-C₆H₄-CHN₂ | 88 | 96 | 15:1 |

| 3-NO₂-C₆H₄-CHN₂ | 78 | 95 | 12:1 |

[4 + 2] Annulation Reactions

cis-β-ACC participates in stereoselective [4 + 2] annulation with donor-acceptor reagents (e.g., ortho-amidated aldehydes). The reaction proceeds via an aza-Michael addition to a strained cyclopropene intermediate, achieving dr values up to 19:1 without transition-metal catalysts .

Table 3: Diastereoselectivity in [4 + 2] Annulation

| Substrate (R Group) | Product Yield (%) | dr (cis:trans) |

|---|---|---|

| 2-F-C₆H₄ | 85 | 18:1 |

| 2-Cl-C₆H₄ | 82 | 19:1 |

| 2,4-diCl-C₆H₃ | 68 | 14:1 |

3.1. Nitro Reduction and Hydrolysis

The nitro group in cyclopropane nitro esters is selectively reduced to an amine using stannous chloride, followed by hydrolysis to the carboxylic acid. This stepwise process ensures >90% purity after recrystallization .

3.2. Gold-Catalyzed Isomerization

Gold(I) complexes catalyze cis-to-trans isomerization of vinylcyclopropanes. For example, heating cis-β-ACC derivatives at 120°C in iPrOAc achieves 85% conversion to the trans-isomer .

Biological Interaction via Molecular Docking

cis-β-ACC derivatives exhibit inhibitory effects on 1-aminocyclopropane-1-carboxylate oxidase (ACO2), a key enzyme in ethylene biosynthesis. Docking studies reveal binding constants (Kb ) up to 5.9 × 10⁴ M⁻¹ , comparable to pyrazinoic acid inhibitors .

Table 4: ACO2 Binding Affinities

| Ligand | ΔG (kcal/mol) | Kb (M⁻¹) |

|---|---|---|

| (1R,2R)-2-Ph-cyclopropane-1-COOH | -6.5 | 5.9 × 10⁴ |

| (1R,2S)-1-Amino-2-Ph-cyclopropane-COOH | -6.4 | 4.9 × 10⁴ |

| Pyrazinoic acid (control) | -5.3 | 7.6 × 10³ |

Scientific Research Applications

Pharmaceutical Applications

Cis-2-Aminocyclopropanecarboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, derivatives of this compound have been studied for their potential as inhibitors of pyridoxal-phosphate dependent enzymes, making them candidates for antibiotic and antiviral drug development .

Case Study: Antiviral Activity

Research has indicated that certain derivatives of this compound exhibit high antiviral activity against the Hepatitis C virus. Specifically, compounds containing a vinyl group at position 2 have shown promise as therapeutic agents targeting the NS3/4A protease of the virus .

Agrochemical Applications

The compound is also recognized for its role in agrochemical formulations. Its derivatives are utilized as intermediates in the production of herbicides and pesticides, enhancing crop protection strategies .

Biochemical Research

This compound and its derivatives have been employed in biochemical studies to probe receptor structures and functions. For example, racemic forms of related compounds have been used to investigate gamma-aminobutyric acid (GABA) receptors, contributing to our understanding of neurotransmitter interactions .

Table 1: Summary of Applications

Mechanism of Action

cis-2-Aminocyclopropanecarboxylic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

trans-2-Aminocyclopropanecarboxylic acid: This isomer has different stereochemistry and biological activity.

cis-2-Aminocyclobutanecarboxylic acid: This compound has a larger ring structure and different conformational properties.

trans-2-Aminocyclobutanecarboxylic acid: Similar to the cis isomer but with different stereochemistry.

Uniqueness: cis-2-Aminocyclopropanecarboxylic acid is unique due to its small cyclopropane ring, which imparts rigidity and distinct chemical reactivity. This makes it valuable for studying conformationally restricted systems and designing novel compounds with specific biological activities .

Biological Activity

Cis-2-Aminocyclopropanecarboxylic acid (cis-ACPC) is a cyclic β-amino acid that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is structurally characterized by a cyclopropane ring with an amino group and a carboxylic acid, which contribute to its unique properties. This article reviews the biological activity of cis-ACPC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Cis-ACPC has the following chemical structure:

Table 1: Structural Characteristics of cis-ACPC

| Property | Value |

|---|---|

| Molecular Weight | 115.13 g/mol |

| Melting Point | 110-112 °C |

| Solubility | Soluble in water |

| pKa | ~3.5 |

Mechanisms of Biological Activity

Cis-ACPC exhibits various biological activities primarily through its interactions with specific receptors and enzymes. Notably, it acts as an analog of the plant hormone ethylene, influencing plant growth and development.

Ethylene Response Modulation

Research indicates that cis-ACPC can modulate ethylene responses in plants. A study on Arabidopsis thaliana demonstrated that mutations affecting the uptake of cis-ACPC resulted in altered ethylene signaling pathways, impacting seedling development and stress responses . The involvement of the LYSINE HISTIDINE TRANSPORTER1 (LHT1) gene was crucial for understanding these effects.

Therapeutic Applications

The therapeutic potential of cis-ACPC has been explored in various contexts, particularly in antifungal and antimicrobial applications.

Antifungal Activity

Cis-ACPC derivatives have shown promising antifungal properties. For instance, the compound cispentacin, derived from cis-ACPC, was identified as a potent inhibitor of fungal growth by disrupting protein biosynthesis .

Antimicrobial Properties

Peptides containing cis-ACPC exhibit antimicrobial activity against various bacterial strains. A study indicated that cyclic peptides incorporating this β-amino acid displayed significant antibacterial effects while maintaining low hemolytic activity . This balance is crucial for developing safe therapeutic agents.

Case Study 1: Antifungal Activity of Cispentacin

In vitro studies revealed that cispentacin effectively inhibited the growth of Candida albicans, with modifications to its structure affecting potency. The presence of both the carboxylic acid and amino groups was essential for maintaining antifungal activity .

Case Study 2: Plant Growth Regulation

A genetic analysis involving ACC-resistant2 mutants highlighted the role of cis-ACPC in regulating plant responses to ethylene. Mutants exhibited altered growth patterns when exposed to exogenous cis-ACPC, underscoring its potential as a growth regulator .

Q & A

Q. What are the recommended methods for synthesizing and purifying cis-2-Aminocyclopropanecarboxylic acid with high enantiomeric purity?

Synthesis typically involves cyclopropanation of substituted alkenes using transition metal catalysts or strain-release strategies. For purification, recrystallization from polar solvents (e.g., ethanol/water mixtures) is effective, with HPLC (≥98% purity) used to confirm enantiomeric excess . Safety protocols, such as working in well-ventilated areas and using protective gloves (nitrile or neoprene), must be followed due to the compound’s skin and eye irritation hazards .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 257°C decomposition ) to literature data.

- NMR Spectroscopy : Confirm cyclopropane ring geometry (cis vs. trans) via coupling constants (e.g., H NMR for ring protons).

- Mass Spectrometry : Validate molecular weight (101.1 g/mol ) and fragmentation patterns.

- X-ray Crystallography : Resolve absolute stereochemistry for enantiopure samples .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Avoid exposure to moisture, strong oxidizers, or high temperatures (>150°C), which may generate hazardous decomposition products (CO, CO₂, NOₓ) . Use fume hoods and tight-sealing goggles during handling to mitigate respiratory and dermal exposure risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) to identify phase transitions and compare with synthetic batches. Cross-validate spectral data using computational modeling (e.g., DFT for NMR chemical shifts) and replicate experiments under controlled humidity/temperature .

Q. What experimental designs are optimal for incorporating this compound into peptide mimetics or constrained analogs?

Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. The cyclopropane ring imposes torsional constraints, so optimize coupling reagents (e.g., HATU/DIPEA) and monitor racemization via circular dichroism (CD). For stereochemical fidelity, employ chiral HPLC post-synthesis .

Q. How can in vitro toxicity and ecotoxicity profiles of this compound be assessed for environmental risk mitigation?

- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK293) with MTT assays to quantify IC₅₀ values.

- Aquatic Toxicity : Follow OECD guidelines for Daphnia magna or algae growth inhibition tests, referencing its classification as a "slight water hazard" .

- Degradation Studies : Perform photolysis/hydrolysis experiments to identify breakdown products and persistence .

Q. What protocols ensure safe thermal stability analysis of this compound under high-temperature conditions?

Use thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to monitor decomposition products (e.g., CO, NOₓ). Conduct experiments in sealed, inert reactors with pressure sensors to prevent explosive release of gases. Reference OSHA guidelines for respiratory protection during such analyses .

Methodological Notes

- Safety Compliance : Adhere to GHS classifications (Skin Irritant Category 2, Eye Irritant 2A) and OSHA HCS guidelines for exposure controls .

- Data Reproducibility : Archive raw spectral/analytical data in FAIR-compliant repositories, as recommended by ACS guidelines for scholarly communication .

- Ecological Disposal : Neutralize waste with dilute acetic acid before incineration to avoid groundwater contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.